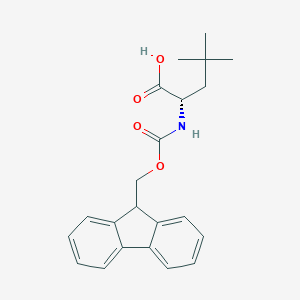

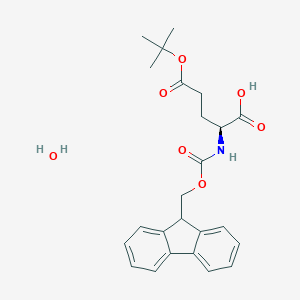

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

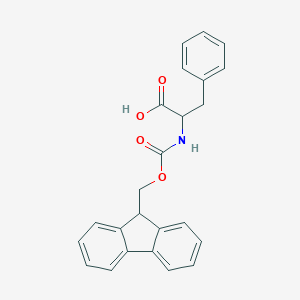

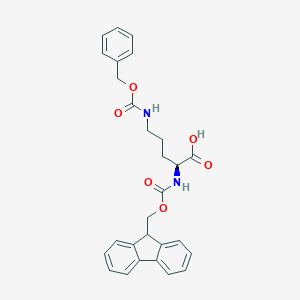

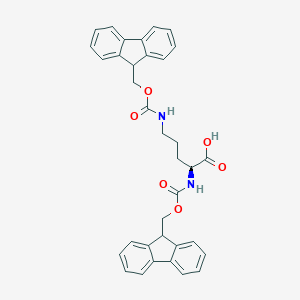

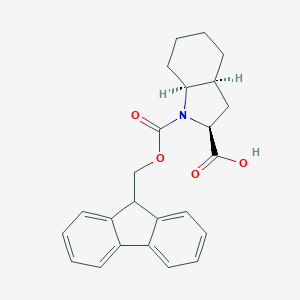

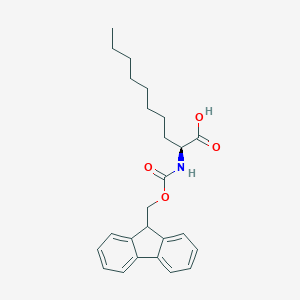

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

FMOC-GLU(OTBU)-OH H2O: wird hauptsächlich bei der Synthese von Peptiden verwendet. Es dient als Baustein in der SPPS, wobei die FMOC-Gruppe die Aminogruppe während der Kupplung von Aminosäuren zum Aufbau von Peptidketten schützt . Die tert-Butoxy-Gruppe schützt die Carboxylgruppe der Seitenkette, was eine selektive Entschützung und Kupplung von Aminosäuren ermöglicht .

Synthese von γ-Glutamylpeptiden

Diese Verbindung ist für die Synthese von γ-Glutamylpeptiden unerlässlich. Nach der Kondensation der Carboxylgruppe der Seitenkette mit einem geeigneten Amin oder Alkohol können die Schutzgruppen entfernt werden, um die Synthese von Peptiden zu erleichtern, die die Glutamyl-Einheit enthalten .

Herstellung von verzweigten Estern und Amiden

Forscher verwenden FMOC-GLU(OTBU)-OH H2O, um verzweigte Ester und Amide herzustellen. Die selektive Entschützung der Amino- und Carboxylfunktionen ermöglicht die Herstellung komplexer verzweigter Moleküle, die für die Untersuchung von Struktur-Wirkungs-Beziehungen wertvoll sind .

Synthese von Lactamen und Lactonen

Die Verbindung wird auch zur Synthese von Lactamen und Lactonen verwendet, die zyklische Amide bzw. Ester sind. Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer pharmakologischen Eigenschaften von Bedeutung .

Bibliotheks-Synthese

In der kombinatorischen Chemie wird FMOC-GLU(OTBU)-OH H2O für die Bibliotheks-Synthese verwendet. Es ermöglicht die schnelle Generierung einer großen Anzahl von Verbindungen, die auf ihre potenzielle biologische Aktivität untersucht werden können .

Proteomforschung

In der Proteomforschung unterstützt diese Verbindung die Untersuchung von Proteinstruktur und -funktion. Es kann verwendet werden, um Peptide und Proteine zu modifizieren, was zum Verständnis ihrer Interaktionen und Aktivitäten in biologischen Systemen beiträgt .

Arzneimittelentwicklung

FMOC-GLU(OTBU)-OH H2O: spielt eine Rolle in der Arzneimittelentwicklung, insbesondere bei der Gestaltung und Synthese von Arzneimittelkandidaten. Seine Verwendung bei der Herstellung diverser Molekülstrukturen hilft bei der Identifizierung potenzieller Therapeutika .

Materialwissenschaften

Schließlich trägt die Verbindung in den Materialwissenschaften zur Entwicklung neuer Materialien mit spezifischen Eigenschaften bei. Es kann verwendet werden, um Polymere und andere Makromoleküle zu erzeugen, die in verschiedenen Industrien Anwendung finden .

Wirkmechanismus

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .

Mode of Action

The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.

Action Environment

The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBGBVUJSPZRDD-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204251-24-1 |

Source

|

| Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.